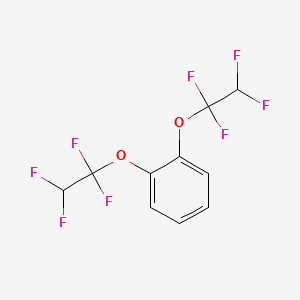

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCPUUDTMKLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382097 | |

| Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4063-48-3 | |

| Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4063-48-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether. The introduction of polyfluorinated alkyl chains onto an aromatic scaffold can significantly alter the physicochemical properties of the parent molecule. These modifications, including increased lipophilicity, metabolic stability, and altered electronic character, are of considerable interest in the field of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 4063-48-3 | [1][2][3] |

| Molecular Formula | C₁₀H₆F₈O₂ | [1][2] |

| Molecular Weight | 310.14 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 97 °C | [2] |

| Density (predicted) | 1.443 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.3879 | [2] |

| Flash Point | 97-100 °C at 32 mmHg | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of similar aryl ethers is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would likely proceed from catechol (1,2-dihydroxybenzene).

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed two-step synthesis involves the deprotonation of catechol to form the diphenoxide, followed by nucleophilic substitution with a suitable 1,1,2,2-tetrafluoroethylating agent.

Hypothetical Experimental Protocol

Materials:

-

Catechol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

1-Iodo-1,1,2,2-tetrafluoroethane (or another suitable tetrafluoroethylating agent)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: To a stirred solution of catechol (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq.) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the resulting solution of the catecholate dianion to 0 °C and add a solution of 1-iodo-1,1,2,2-tetrafluoroethane (2.2 eq.) in anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous phase with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | 7.0 - 7.3 | Multiplet | Aromatic protons on the benzene ring. |

| 5.9 - 6.4 | Triplet of triplets (tt) | Protons on the terminal CHF₂ group, coupled to the adjacent CF₂ group and the geminal fluorine. | |

| ¹³C NMR | 145 - 150 | Singlet | Aromatic carbons directly attached to the oxygen atoms. |

| 120 - 130 | Singlet | Other aromatic carbons. | |

| 115 - 125 | Triplet | Carbon of the OCF₂ group, coupled to the two attached fluorine atoms. | |

| 105 - 115 | Triplet | Carbon of the CHF₂ group, coupled to the two attached fluorine atoms. | |

| ¹⁹F NMR | -85 to -95 | Triplet | Fluorine atoms of the OCF₂ group, coupled to the adjacent CHF₂ group. |

| -135 to -145 | Doublet of triplets (dt) | Fluorine atoms of the CHF₂ group, coupled to the geminal proton and the adjacent OCF₂ group. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310. Fragmentation may involve the loss of the tetrafluoroethoxy side chains or parts thereof.

Predicted Fragmentation Pathway:

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 2980 - 3050 | Aliphatic C-H stretch (CHF₂) | Weak |

| 1580 - 1600, 1450 - 1500 | Aromatic C=C stretch | Medium to Strong |

| 1200 - 1300 | Aryl-O-C stretch (asymmetric) | Strong |

| 1000 - 1150 | C-F stretch | Very Strong |

Applications in Drug Development and Research

While specific biological activities of this compound have not been reported, the incorporation of fluoroalkoxy groups into organic molecules is a well-established strategy in medicinal chemistry.

Rationale for Use in Drug Design

The tetrafluoroethoxy groups can impart several desirable properties to a drug candidate:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

-

Enhanced Lipophilicity: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for a biological target.

-

Conformational Control: The steric bulk of the tetrafluoroethoxy groups can restrict the rotation of the molecule, locking it into a more bioactive conformation.

Potential Research Applications

Given its structure, this compound could serve as a valuable building block for the synthesis of novel drug candidates. Its ortho-disubstitution pattern provides a scaffold for creating molecules with specific three-dimensional arrangements of functional groups. It may also find use in proteomics research, potentially as a component of chemical probes or labeling agents.[1]

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing fumes or vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

Conclusion

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data is scarce, its synthesis can be reasonably proposed via a Williamson ether synthesis. The presence of the tetrafluoroethoxy groups is expected to confer properties such as increased metabolic stability and lipophilicity, making it an interesting scaffold for the design of new bioactive molecules. Further research is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Proposed Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of interest for applications in medicinal chemistry, materials science, and agrochemicals. Due to the limited availability of a specific, published synthetic protocol for this molecule, this document details a robust and well-established method, the Williamson ether synthesis, as a highly plausible route. This guide provides a comprehensive, step-by-step experimental protocol, a summary of expected quantitative data, and a visualization of the synthetic pathway to aid researchers in the preparation of this and structurally related compounds.

Introduction

Fluorinated organic molecules are of significant interest across various scientific disciplines due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound is an aromatic ether distinguished by the presence of two tetrafluoroethoxy substituents on a benzene ring. These fluorine-rich side chains are expected to confer valuable properties to the molecule, making it a target for investigation in drug discovery and materials science. This guide proposes a practical synthetic approach to this compound, leveraging the classical Williamson ether synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step, one-pot Williamson ether synthesis. The reaction commences with the deprotonation of catechol (1,2-dihydroxybenzene) using a suitable base to form the corresponding diphenoxide. This is followed by the nucleophilic attack of the diphenoxide on a reactive tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate.

Caption: Proposed Williamson ether synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[1][2][3]

Materials and Reagents

-

Catechol (99%+)

-

Sodium hydride (60% dispersion in mineral oil) or anhydrous potassium carbonate

-

1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate (synthesis required or custom synthesis)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile[1]

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Proposed Synthesis of 1,1,2,2-Tetrafluoroethyl Trifluoromethanesulfonate

This reactive tetrafluoroethylating agent can be prepared from 1,1,2,2-tetrafluoroethanol and trifluoromethanesulfonic anhydride, analogous to the synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate.[4]

-

To a stirred solution of 1,1,2,2-tetrafluoroethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction progress can be monitored by 19F NMR.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation under reduced pressure.

Proposed Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Deprotonation: While stirring under a nitrogen atmosphere, add sodium hydride (2.2 eq of a 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, anhydrous potassium carbonate (2.5 eq) can be used as the base.[5] Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the catecholate dianion.

-

Alkylation: Cool the reaction mixture to 0 °C and add a solution of 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (2.5 eq) in anhydrous DMF dropwise over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-100 °C and stir for 4-8 hours.[1][6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the target compound.

| Parameter | Value |

| Molecular Formula | C10H6F8O2 |

| Molecular Weight | 310.14 g/mol |

| Appearance | Expected to be a colorless liquid or a low-melting solid. |

| Boiling Point | Not reported; estimated to be higher than (1,1,2,2-tetrafluoroethoxy)benzene (152-153 °C). |

| Expected Yield | 50-95% based on typical Williamson ether synthesis reactions.[1][6] |

| 1H NMR (Predicted) | Aromatic protons (AA'BB' system or complex multiplet) around 7.0-7.4 ppm. A triplet of triplets for the -OCH2CH F2 proton around 6.0-6.5 ppm. |

| 13C NMR (Predicted) | Aromatic carbons in the range of 110-150 ppm. The -OC H2CF2H carbon around 60-70 ppm (as a triplet due to C-F coupling). The -OCH2C F2H carbon around 110-120 ppm (as a triplet of triplets due to C-F coupling). |

| 19F NMR (Predicted) | Two signals are expected for the two non-equivalent fluorine atoms in the -CF2CF2H group. The chemical shifts would be in the typical range for fluoroalkanes. |

| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z = 310. Fragmentation pattern would likely show loss of C2HF4O and related fragments. |

Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. It should be handled with extreme care under an inert atmosphere.

-

Trifluoromethanesulfonic anhydride and its derivatives are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.

-

The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture and oxygen.

Conclusion

This technical guide provides a detailed and practical, albeit proposed, synthetic pathway for this compound using the Williamson ether synthesis. The provided experimental protocol, based on well-established chemical principles and analogous reactions, offers a solid starting point for researchers aiming to synthesize this and related fluorinated aryl ethers. The successful synthesis and characterization of this compound will contribute to the growing library of fluorinated molecules available for a wide range of scientific and industrial applications.

References

- 1. byjus.com [byjus.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the precise molecular structure and conformation of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is limited. This guide provides a comprehensive overview based on established principles of organic chemistry, computational modeling, and generalized experimental protocols for analogous compounds. The quantitative data presented herein is predictive and intended to serve as a reference for future experimental and computational investigations.

Introduction

This compound is a fluorinated aromatic ether. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. These modifications are of particular interest in the fields of materials science and drug discovery. This guide delves into the anticipated molecular structure, conformational landscape, and the experimental and computational methodologies required for the comprehensive characterization of this compound.

Molecular Structure and Properties

This compound consists of a central benzene ring substituted at the 1 and 2 positions with tetrafluoroethoxy groups (-OCHF₂CF₂H). The presence of these bulky and highly electronegative substituents dictates the molecule's geometry and electronic properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆F₈O₂ |

| Molecular Weight | 310.14 g/mol |

| Boiling Point | ~230-240 °C (at 760 mmHg) |

| Density | ~1.5 g/cm³ |

| LogP | ~3.5 |

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation around the C(aryl)-O and C-C bonds of the ethoxy side chains. The dihedral angles τ₁ (C2-C1-O-C) and τ₂ (C1-C2-O-C) will largely determine the overall shape of the molecule. Due to steric hindrance between the two bulky tetrafluoroethoxy groups, a planar conformation where both side chains lie in the plane of the benzene ring is expected to be energetically unfavorable.

Computational modeling, employing methods such as Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of such molecules. A typical workflow for this analysis is outlined below.

Caption: A generalized workflow for the computational conformational analysis of flexible molecules.

The relative orientation of the two tetrafluoroethoxy groups is anticipated to be a key determinant of the molecule's overall dipole moment and its ability to interact with other molecules.

Predicted Spectroscopic Data

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H NMR | ||

| Ar-H | 7.0 - 7.3 | m |

| -OCHF₂ | 6.0 - 6.5 | tt |

| ¹³C NMR | ||

| Ar-C (ipso) | 145 - 150 | t |

| Ar-C | 120 - 130 | d |

| -OCHF₂ | 110 - 115 | tq |

| -CF₂H | 105 - 110 | dt |

| ¹⁹F NMR | ||

| -OCHF₂ | -80 to -90 | d |

| -CF₂H | -130 to -140 | t |

Predicted multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants are not predicted here but would be crucial for definitive assignment.

Experimental Protocols

The definitive characterization of this compound requires a combination of synthesis and analytical techniques.

Synthesis

A plausible synthetic route to this compound would involve the Williamson ether synthesis starting from catechol (1,2-dihydroxybenzene) and a suitable tetrafluoroethylating agent.

Caption: A generalized synthetic scheme for the preparation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, appropriate spectral width for fluorinated compounds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure and crystal packing.

Protocol:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a series of diffraction images while rotating the crystal.

-

-

Data Reduction and Structure Solution:

-

Integrate the diffraction spots and apply corrections for absorption and other experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

-

Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data to obtain the final structural model.

Physical and chemical properties of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Introduction

This compound, with the CAS Number 4063-48-3, is a fluorinated organic compound.[1][2][3] Its structure, featuring a benzene ring substituted with two tetrafluoroethoxy groups at the ortho positions, imparts unique chemical properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physical and chemical properties, a plausible synthetic route, safety information, and a general experimental workflow. This compound is primarily utilized as a chemical intermediate in various research applications.[1][4]

Physical and Chemical Properties

This compound is a liquid at ambient temperature.[2] The core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 4063-48-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₆F₈O₂ | [3] |

| Molecular Weight | 310.14 g/mol | [2][3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 97 °C | [1][3] |

| Density | 1.443 g/cm³ (Predicted) | [1][3] |

| Refractive Index | 1.3879 | [1][3] |

| Flash Point | 97-100°C at 32mm Hg | [2] |

| InChI Key | TYMCPUUDTMKLGP-UHFFFAOYSA-N | [2] |

| Storage Temperature | Ambient Temperature | [2] |

Reactivity and Synthesis

The reactivity of this compound is influenced by the electron-withdrawing nature of the tetrafluoroethoxy groups. These groups deactivate the benzene ring towards electrophilic substitution.[6][7] The compound is stable under normal storage and handling conditions.[8] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents.[8]

While specific synthesis protocols for this compound are not detailed in the provided search results, a plausible synthetic route can be proposed based on Williamson ether synthesis, analogous to the synthesis of similar compounds like 1,4-bis(2,2,2-trifluoroethoxy)benzene.[9] This would involve the reaction of catechol (1,2-dihydroxybenzene) with a suitable tetrafluoroethylating agent.

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of this compound are not available in the search results. However, a generalized workflow for determining a key property such as the boiling point is presented below. This standard procedure is applicable to many liquid chemical compounds.

General Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup : A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : A measured volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating : The flask is gently heated using a heating mantle. The vapor will begin to rise and pass into the condenser.

-

Equilibrium : The temperature is monitored. The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, observed as the point when the condensate is consistently dripping into the receiving flask.

-

Pressure Correction : The atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure if necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4063-48-3 [sigmaaldrich.com]

- 3. This compound CAS#: 4063-48-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. aksci.com [aksci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

This technical guide provides a comprehensive overview of this compound (CAS No. 4063-48-3), a fluorinated aromatic ether with significant potential in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses its applications based on the unique properties conferred by its tetrafluoroethoxy substituents.

Core Chemical and Physical Properties

This compound is a liquid at room temperature with a unique combination of properties derived from its aromatic core and fluorinated ether side chains.[1][2][3] The presence of eight fluorine atoms significantly influences its electronic characteristics, stability, and lipophilicity.

Table 1: Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 4063-48-3 | [1][3] |

| Molecular Formula | C₁₀H₆F₈O₂ | [3] |

| Molecular Weight | 310.14 g/mol | [3] |

| Physical Form | Liquid | |

| Boiling Point | 97 °C | [1] |

| Density | 1.443 g/cm³ | [1] |

| Refractive Index | 1.3879 | [1] |

| Flash Point | 97-100 °C (at 32 mmHg) | |

| Storage Temperature | Ambient | |

| GHS Signal Word | Warning | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

Synthesis Methodology

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis.[5][6] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, catechol (1,2-dihydroxybenzene) is deprotonated to form a dianion, which then reacts with a 1,1,2,2-tetrafluoroethylating agent.

Experimental Protocol: Representative Williamson Ether Synthesis

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar aromatic ethers.[7]

Reagents:

-

Catechol

-

Sodium Hydride (NaH) or another strong base (e.g., Potassium Carbonate)

-

1-Bromo-1,1,2,2-tetrafluoroethane or 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add catechol and anhydrous DMF.

-

Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the disodium catecholate.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the 1,1,2,2-tetrafluoroethylating agent (e.g., 1-bromo-1,1,2,2-tetrafluoroethane) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic C-H | 6.9 - 7.2 | Multiplet | The four protons on the benzene ring would appear as a complex multiplet. |

| -OCF₂CF₂H | 5.9 - 6.2 | Triplet of Triplets (tt) | The terminal proton is coupled to two geminal fluorine atoms and two vicinal fluorine atoms. |

| ¹³C NMR | |||

| Aromatic C -O | 145 - 150 | Singlet | The two carbons directly attached to the oxygen atoms. |

| Aromatic C -H | 120 - 125 | Singlet | The four carbons bearing hydrogen atoms. |

| -OC F₂CF₂H | 115 - 120 | Triplet | Carbon coupled to two fluorine atoms. |

| -OCF₂C F₂H | 108 - 113 | Triplet | Carbon coupled to two fluorine atoms. |

Table 3: Predicted IR Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2900 | Aliphatic C-H Stretch (-CF₂H) | Weak |

| 1580, 1490 | Aromatic C=C Stretch | Medium-Strong |

| 1300 - 1000 | C-F Stretch | Very Strong |

| 1250 - 1200 | Aryl-O Stretch | Strong |

| 750 - 730 | C-H Out-of-plane bend (1,2-disubstituted) | Strong |

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several advanced fields. Its primary role is as a key intermediate or building block in the synthesis of more complex molecules.[2]

Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[8][9][10] The tetrafluoroethoxy groups in this molecule can impart several beneficial properties:

-

Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, potentially increasing the half-life of a drug.[8]

-

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[10]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[8]

Materials Science

Fluorinated compounds are integral to the development of advanced materials.[1] The properties of this compound suggest its utility in creating polymers and other materials with:

-

High Thermal Stability: The strength of C-F bonds contributes to resistance to thermal degradation.

-

Chemical Resistance: Fluorinated ethers are generally inert to many chemicals.

-

Low Surface Energy: This can be exploited to create hydrophobic and oleophobic (non-stick) surfaces.

-

Unique Dielectric Properties: The high electronegativity of fluorine makes such compounds candidates for use in electronic components and insulators.

This molecule serves as a valuable building block for researchers aiming to leverage the unique and powerful effects of fluorine substitution in both biological and material systems.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS Number: 4063-48-3).[1][2] Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for acquiring such data and includes visualizations of key processes to aid researchers in their analytical endeavors.

Introduction

This compound is a fluorinated aromatic ether. The presence of the tetrafluoroethoxy groups significantly influences its chemical and physical properties, making its structural elucidation and characterization crucial for its application in research and development. Spectroscopic techniques are indispensable for confirming the identity and purity of such compounds. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar fluoroaromatic and ether compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~ 6.1 - 6.5 | Triplet of triplets | 2H | -OCHF₂-CH F₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Aromatic C-O |

| ~ 125 | Aromatic C-H |

| ~ 122 | Aromatic C-H |

| ~ 115 (triplet) | -O-C HF₂ |

| ~ 108 (triplet of triplets) | -OCHF₂-C F₂H |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 | Doublet of triplets | -O-CF₂ -CHF₂ |

| ~ -138 | Doublet of triplets | -OCF₂-CF₂ H |

Infrared (IR) Spectroscopy

Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[3][4] For this compound, strong absorptions from C-F bonds are also expected.

Table 4: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| 1280 - 1200 | Strong | Aryl-O stretch |

| 1200 - 1000 | Very Strong | C-F stretch |

| 1150 - 1050 | Strong | Aliphatic C-O stretch |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bend (ortho-disubstituted) |

Mass Spectrometry (MS)

The molecular weight of this compound is 310.14 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the tetrafluoroethoxy groups.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Ion |

| 310 | [C₁₀H₆F₈O₂]⁺ (Molecular Ion) |

| 209 | [M - OCF₂CF₂H]⁺ |

| 181 | [M - OCF₂CF₂H - CO]⁺ |

| 121 | [C₆H₅O-CF₂]⁺ |

| 109 | [C₆H₅O₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which will provide fragmentation information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in spectroscopic analysis.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, which can serve as a valuable resource for its identification and characterization. While experimental data is currently scarce in the public domain, the predictions herein are based on sound chemical principles and data from analogous structures. The provided general experimental protocols and workflow diagrams offer practical guidance for researchers working with this and similar compounds. It is recommended that experimental data be acquired to validate and refine these predictions.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether, a class of compounds known for their high thermal stability and chemical resistance.[1][2] These properties make them suitable for applications in demanding environments, such as high-temperature lubricants and heat-transfer fluids. Thermogravimetric analysis (TGA) is a critical technique for characterizing the thermal stability of such materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound and a detailed protocol for its analysis.

Data Presentation: Predicted Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound, performed under a nitrogen atmosphere. These values are illustrative and based on the typical thermal behavior of high-performance fluorinated liquids.

| Parameter | Expected Value | Description |

| Onset of Decomposition (Tonset) | 350 - 400 °C | The temperature at which significant mass loss begins. Fluorinated ethers are known for their high thermal stability.[2] |

| Temperature of Maximum Decomposition Rate (Tpeak) | 400 - 450 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve. |

| Percent Mass Loss (Total) | >95% | The total percentage of the initial sample mass lost upon heating to 600 °C, indicating volatilization or decomposition. |

| Residue at 600 °C | <5% | The percentage of the initial sample mass remaining at the end of the analysis, which is expected to be minimal for a pure liquid compound. |

Experimental Protocol

This section details a standard methodology for conducting the thermogravimetric analysis of liquid samples such as this compound.

1. Instrument and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600 °C with a sensitive microbalance.

-

Sample Pans: Platinum or ceramic sample pans are recommended for high-temperature analysis.

-

Sample: this compound, analytical grade.

-

Purge Gas: High-purity nitrogen (99.999%).

-

Micropipette: For accurate dispensing of the liquid sample.

2. Instrument Preparation and Calibration

-

Ensure the TGA instrument is clean and the balance is tared.

-

Perform temperature and mass calibrations according to the manufacturer's guidelines. Curie point standards are typically used for temperature calibration.

-

Set the nitrogen purge gas flow rate. A typical rate is 20-50 mL/min to maintain an inert atmosphere and remove evolved gases.

3. Sample Preparation

-

Place a clean, empty sample pan onto the TGA balance and tare it.

-

Using a micropipette, carefully dispense 5-10 mg of this compound into the sample pan.

-

Record the exact initial sample mass.

4. TGA Analysis Parameters

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

Hold at 600 °C for 5 minutes to ensure completion of any thermal events.

-

-

Atmosphere: Nitrogen, flowing at a constant rate.

5. Data Collection and Analysis

-

Initiate the TGA run and record the mass loss as a function of temperature.

-

The resulting data will be a TGA curve (mass vs. temperature) and a derivative TGA (DTG) curve (rate of mass loss vs. temperature).

-

From the TGA curve, determine the onset temperature of decomposition and the total mass loss.

-

From the DTG curve, identify the peak temperature(s) of decomposition.

6. Evolved Gas Analysis (Optional)

For a more detailed analysis of the decomposition products, the TGA can be coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS).[4] This allows for the identification of gaseous species released during thermal degradation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the thermogravimetric analysis experiment and a simplified representation of the thermal decomposition process.

Caption: Workflow for Thermogravimetric Analysis.

Caption: Simplified Thermal Decomposition Pathway.

References

The Tetrafluoroethoxy Group: A Technical Guide to its Potent Electron-Withdrawing Effects on Benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. Fluorinated functional groups are prized for their ability to enhance metabolic stability, increase binding affinity, and alter electronic characteristics. Among these, the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is a substituent of significant interest. Its unique electronic profile, dominated by a powerful inductive electron-withdrawing effect, profoundly influences the reactivity and properties of aromatic systems. This technical guide provides an in-depth analysis of the electron-withdrawing nature of the tetrafluoroethoxy group when attached to a benzene ring, offering quantitative data for related substituents, detailed experimental protocols for property determination, and visual diagrams to elucidate key concepts.

Electronic Profile of the 1,1,2,2-Tetrafluoroethoxy Group

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect (I) and the resonance effect (R).[1]

-

Inductive Effect (-I): The 1,1,2,2-tetrafluoroethoxy group contains four highly electronegative fluorine atoms. These atoms potently withdraw electron density through the sigma (σ) bond framework. This strong pull of electrons away from the benzene ring is the dominant characteristic of the -OCF₂CF₂H group, making it a powerful electron-withdrawing substituent.[2][3] This deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity.[4]

-

Resonance Effect (+R): The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance would typically be an activating, ortho, para-directing effect. However, the adjacent, strongly electron-withdrawing tetrafluoroethyl moiety significantly diminishes the electron-donating capability of the oxygen atom. Consequently, the strong -I effect overwhelmingly surpasses the weak +R effect, defining the group's net character as strongly deactivating.

Quantitative Analysis: Hammett Constants

The electronic effect of a substituent is quantified using Hammett constants (σ). These constants are derived from the dissociation constants of substituted benzoic acids in water at 25°C.[5] An electron-withdrawing group stabilizes the carboxylate anion, increasing the acidity (lowering the pKa) of the benzoic acid, which corresponds to a positive σ value.[6]

While specific, experimentally-derived Hammett constants for the 1,1,2,2-tetrafluoroethoxy group are not readily found in surveyed literature, we can infer its properties by comparing it to other well-characterized fluorinated and electron-withdrawing groups. The strong inductive nature of the -OCF₂CF₂H group suggests its σ values would be significantly positive, likely comparable to or stronger than the trifluoromethyl (-CF₃) group and approaching that of the nitro (-NO₂) group.

Table 1: Hammett Constants for Selected Electron-Withdrawing Groups

| Substituent Group | σmeta | σpara |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CF₃ | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

| -COCH₃ | 0.38 | 0.50 |

| -NO₂ | 0.71 | 0.78 |

| -OCF₂CF₂H | (Predicted > 0.4) | (Predicted > 0.5) |

Data compiled from various sources.[7][8] Predicted values for -OCF₂CF₂H are based on qualitative assessment of its electronic structure.

Experimental Protocols

Protocol 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

The Hammett constant σₚ for the -OCF₂CF₂H group can be determined from the pKa of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.[9][10][11][12] A plausible synthesis for this key intermediate is outlined below.

// Workflow "Phenol" -> "Step1"; "TFE" -> "Step1"; "Base" -> "Step1"; "Solvent" -> "Step1"; "Step1" -> "Intermediate" [label="Forms ether linkage"]; "Intermediate" -> "Step2" [label="Base (e.g., NaOH)"]; "Step2" -> "Step3" [label="Acid (e.g., HCl)"]; "Step3" -> "FinalProduct" [label="Precipitation &\nPurification"]; } Figure 2: General workflow for the synthesis of the target benzoic acid.

Methodology:

-

Ether Formation: To a solution of methyl 4-hydroxybenzoate (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF, tetrafluoroethylene gas is bubbled at a controlled temperature and pressure. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup and Isolation of Ester: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.

-

Saponification: The crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide (2.0 eq) and heated to reflux for 2-4 hours.

-

Acidification and Product Isolation: After cooling to room temperature, the methanol is removed in vacuo. The remaining aqueous solution is diluted with water and acidified to pH 1-2 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa), which is essential for calculating the Hammett constant.[13]

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

Beakers

-

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (analyte)

-

Benzoic acid (reference standard)

-

Standardized ~0.05 M NaOH solution (titrant)

-

Solvent: A mixed solvent system (e.g., 50:50 ethanol-water) is often used for solubility.

Procedure:

-

Electrode Calibration: The pH meter is calibrated using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Sample Preparation: A precise mass of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (e.g., 0.2 mmol) is dissolved in a fixed volume (e.g., 50 mL) of the chosen solvent mixture in a beaker.

-

Titration: The beaker is placed on a magnetic stirrer, the calibrated electrode is immersed in the solution, and an initial pH reading is recorded. The standardized NaOH solution is added from the burette in small, precise increments (e.g., 0.2 mL).

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data is collected well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point (Veq) is determined from the point of maximum slope on the curve (or by using the first or second derivative).

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point (Veq/2).[14] This value can be read directly from the graph or interpolated from the data.

-

Hammett Constant Calculation: The procedure is repeated for the unsubstituted benzoic acid under identical conditions to determine its pKa (pKa₀). The Hammett constant (σₚ) is then calculated using the formula:

σₚ = pKa₀ - pKa

Conclusion

The 1,1,2,2-tetrafluoroethoxy group is a potent electron-withdrawing substituent that significantly deactivates the benzene ring through a dominant inductive effect. While specific experimental Hammett constants are not widely published, its electronic profile places it among the stronger electron-withdrawing groups used in organic synthesis. The protocols outlined in this guide provide a clear pathway for the synthesis of key intermediates and the precise experimental determination of the pKa value required to quantify its electronic influence. For researchers in drug discovery and materials science, harnessing the powerful effects of the -OCF₂CF₂H group offers a valuable tool for the rational design of molecules with tailored electronic properties, enhanced metabolic stability, and novel functionalities.

References

- 1. Inductive Electronic Effects of Substituents on Acid/Base Strength [ns1.almerja.com]

- 2. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Hammett Sigma Constants* [wiredchemist.com]

- 8. global.oup.com [global.oup.com]

- 9. scbt.com [scbt.com]

- 10. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 10009-25-3 | Benchchem [benchchem.com]

- 11. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | 10009-25-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. PubChemLite - 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (C9H6F4O3) [pubchemlite.lcsb.uni.lu]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

Navigating the Safety Landscape of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety and handling protocols for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS number: 4063-48-3). The information presented herein is collated from publicly available Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for laboratory and research applications. Due to a lack of extensive toxicological studies, this guide emphasizes precautionary principles for handling chemicals with unknown long-term effects.

Chemical Identification and Properties

This section provides fundamental identification and physical property data for this compound.

| Identifier | Value |

| CAS Number | 4063-48-3 |

| Synonyms | Benzene, 1,2-bis(1,1,2,2-tetrafluoroethoxy)- |

| Molecular Formula | C₁₀H₆F₈O₂ |

| Molecular Weight | 310.14 g/mol |

| Physical Property | Value |

| Appearance | Liquid |

| Boiling Point | 97 °C |

| Density | 1.443 g/cm³ (Predicted) |

| Refractive Index | 1.3879 |

| Storage Temperature | Room Temperature |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield are mandatory. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat or other protective clothing should be worn. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required. |

Engineering Controls

Engineering controls are designed to isolate personnel from the chemical hazard.

| Control Type | Description |

| Ventilation | Work should be conducted in a chemical fume hood. |

| Eyewash Stations | Easily accessible and regularly maintained eyewash stations are essential. |

| Safety Showers | A safety shower should be in close proximity to the handling area. |

Storage

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

| Storage Condition | Requirement |

| Container | Keep in a tightly closed container. |

| Environment | Store in a cool, dry, and well-ventilated area. |

| Incompatible Materials | Store away from strong oxidizing agents. |

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for safely handling this compound in a research setting.

Caption: A typical experimental workflow for handling hazardous chemicals.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

The following flowchart outlines the appropriate response to a chemical spill.

Caption: A decision-making flowchart for chemical spill response.

Toxicological Information and Signaling Pathways

Currently, there is a significant lack of publicly available data regarding the detailed toxicological profile of this compound. No peer-reviewed studies detailing its mechanism of action, specific signaling pathways affected, or comprehensive in vivo/in vitro toxicity data were identified. The provided hazard classifications are based on computational predictions and data from analogous compounds. Therefore, it is imperative to handle this chemical with the utmost caution, assuming it may have uncharacterized hazardous properties.

The following diagram represents a logical workflow for assessing chemical hazards in the absence of complete data, which is applicable in this case.

Monoisotopic Mass of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the determination of the monoisotopic mass of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a crucial parameter for researchers, scientists, and professionals in drug development.

Understanding Monoisotopic Mass

The monoisotopic mass is the sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element.[1] This value is distinct from the molecular weight, which is a weighted average of the masses of all naturally occurring isotopes of each element in a molecule. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant and precise value.

Chemical Identity of this compound

Determination of Monoisotopic Mass

The calculation of the monoisotopic mass involves the summation of the precise masses of the most abundant isotopes of each element present in the molecule.

Elemental Composition and Isotopic Masses

The molecular formula C₁₀H₆F₈O₂ indicates the presence of Carbon, Hydrogen, Fluorine, and Oxygen. The most abundant isotopes and their precise masses are detailed in the table below.

| Element | Isotope | Isotopic Mass (Da) | Natural Abundance (%) |

| Carbon (C) | ¹²C | 12.000000 | 98.93 |

| Hydrogen (H) | ¹H | 1.007825 | > 99.98[3] |

| Fluorine (F) | ¹⁹F | 18.998403 | 100[4][5] |

| Oxygen (O) | ¹⁶O | 15.994915 | 99.76[6] |

Calculation

The monoisotopic mass is calculated as follows:

(Number of C atoms × Mass of ¹²C) + (Number of H atoms × Mass of ¹H) + (Number of F atoms × Mass of ¹⁹F) + (Number of O atoms × Mass of ¹⁶O)

(10 × 12.000000) + (6 × 1.007825) + (8 × 18.998403) + (2 × 15.994915) = 310.024004 Da

Experimental Protocols

While this guide focuses on the theoretical calculation of the monoisotopic mass, experimental verification is typically performed using high-resolution mass spectrometry techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry. The general workflow for such an experiment would involve:

-

Sample Preparation: Dissolving a pure sample of this compound in a suitable solvent.

-

Ionization: Introducing the sample into the mass spectrometer and ionizing the molecules using a soft ionization technique (e.g., electrospray ionization - ESI) to prevent fragmentation.

-

Mass Analysis: Analyzing the generated ions in a high-resolution mass analyzer to obtain a mass spectrum.

-

Data Interpretation: Identifying the peak corresponding to the molecular ion and comparing its measured mass-to-charge ratio (m/z) with the calculated theoretical monoisotopic mass.

Visualization of the Calculation Workflow

The logical process for calculating the monoisotopic mass can be visualized as follows:

Caption: Workflow for calculating the monoisotopic mass.

References

- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 2. scbt.com [scbt.com]

- 3. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 4. Isotopes of fluorine - Wikipedia [en.wikipedia.org]

- 5. Fluorine Isotopes - List and Properties [chemlin.org]

- 6. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

Navigating the Fourth Dimension of Mass Spectrometry: A Technical Guide to the Collision Cross Section of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the Collision Cross Section (CCS) of the molecule 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. As a unique physicochemical descriptor, the CCS value offers an additional dimension of analysis, enhancing the confidence of compound identification and characterization in complex matrices, a critical aspect of modern drug development and chemical research.

While a specific experimentally predetermined CCS value for this compound is not publicly cataloged, this document outlines the established experimental and computational workflows to obtain this crucial parameter.

Compound Profile

A foundational understanding of the target molecule is paramount before proceeding with analytical determination.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 4063-48-3 | [1][2][3] |

| Molecular Formula | C₁₀H₆F₈O₂ | [1][2] |

| Molecular Weight | 310.14 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 97 °C | [2][4] |

| Density (Predicted) | 1.443 g/cm³ | [2][4] |

The Significance of Collision Cross Section (CCS)

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has become a powerful tool for structural characterization.[5][6] IMS separates gas-phase ions based on their size, shape, and charge. The fundamental parameter derived from an ion's mobility is its rotationally averaged CCS, typically measured in square angstroms (Ų).[7] This value represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (commonly nitrogen or helium) under the influence of an electric field.[7][8]

For drug development and research professionals, CCS values provide a robust, orthogonal identifier to mass-to-charge (m/z) and retention time, significantly improving the confidence of compound identification, aiding in the differentiation of isomers, and providing insights into the three-dimensional structure of molecules.[8][9][10]

Experimental Determination of CCS

The "gold standard" for experimental CCS determination is Drift Tube Ion Mobility Spectrometry (DTIMS).[7] This technique allows for the direct calculation of CCS from first principles using the Mason-Schamp equation, without the need for external calibrants.[7] Traveling Wave Ion Mobility Spectrometry (TWIMS) is also widely used but requires calibration with compounds of known CCS values.[11]

Detailed Protocol: CCS Determination via DTIMS-MS

This protocol outlines the key steps for the de novo determination of the CCS value for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Instrumentation and Ionization:

-

Utilize a DTIMS-capable mass spectrometer (e.g., Agilent 6560 IMS-QTOF).

-

Introduce the sample into the instrument via direct infusion using an ESI source. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal for the ion of interest (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

-

Ion Mobility Separation:

-

The generated ions are pulsed into the drift tube, which is filled with a neutral buffer gas (typically N₂) at a precisely controlled pressure and temperature.

-

A uniform, weak electric field is applied across the drift tube, causing the ions to travel through the gas.

-

The time it takes for an ion to traverse the drift tube (drift time) is measured. Ions with a larger, more complex structure (larger CCS) will experience more collisions and have a longer drift time than compact ions of the same m/z.

-

-

Data Acquisition:

-

To determine CCS from first principles, acquire data at multiple drift voltages (typically 5-7 different field strengths).[11] This allows for the creation of a plot of drift time versus the reciprocal of the drift voltage.

-

-

Data Processing and CCS Calculation:

-

Extract the arrival time distributions for the m/z corresponding to the this compound ion.

-

The slope of the linear regression from the plot of measured arrival times against the inverse drift voltages is used to calculate the ion's mobility (K).

-

The CCS (Ω) is then calculated directly using the Mason-Schamp equation: Ω = (3ze/16N) * (2π/μkT)^(1/2) * (1/K₀) where z is the ion charge, e is the elementary charge, N is the buffer gas number density, μ is the reduced mass of the ion-buffer gas pair, k is the Boltzmann constant, and T is the gas temperature.[7]

-

Software such as Agilent IMS Browser or the open-source AutoCCS can be used to automate this calculation.[8][11]

-

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 4063-48-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Collision Cross Section Prediction Based on Machine Learning [mdpi.com]

- 11. osti.gov [osti.gov]

Methodological & Application

Application Notes and Protocols for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications as a chemical intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The introduction of the 1,1,2,2-tetrafluoroethoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive building block for the design of novel therapeutic agents and advanced materials.

This document provides detailed application notes and experimental protocols for the synthesis and potential use of this compound as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4063-48-3 | [1][2] |

| Molecular Formula | C₁₀H₆F₈O₂ | [2] |

| Molecular Weight | 310.14 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Flash Point | 97-100 °C at 32 mmHg | [1] |

| Storage Temperature | Ambient Temperature | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through established methods for aryl ether formation, primarily the Williamson ether synthesis and the Ullmann condensation. Below are detailed protocols for these two approaches.

Protocol 1: Williamson Ether Synthesis from Catechol

This protocol describes the synthesis of this compound starting from catechol and a suitable tetrafluoroethylating agent. The Williamson ether synthesis is a widely used and generally high-yielding method for preparing ethers.[3][4]

Reaction Scheme:

References

Application Notes and Protocols: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in Proteomics Research

A comprehensive search of scientific literature and public databases reveals no specific, documented applications of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in the field of proteomics research.

Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions.[1][2] This field heavily relies on techniques like mass spectrometry, chromatography, and various biochemical assays to identify and quantify proteins within a sample.[2][3] Chemical reagents are frequently employed in proteomics for tasks such as:

-

Protein Labeling: Attaching stable isotopes or fluorescent tags to proteins for quantification and visualization.

-

Cross-linking: Identifying protein-protein interactions.

-

Enzymatic Digestion: Using enzymes like trypsin to break down proteins into smaller peptides for mass spectrometry analysis.

-

Mass Spectrometry Matrices: Assisting in the ionization of peptides and proteins.

The chemical structure of this compound, a fluorinated aromatic ether, does not readily suggest a direct application in these common proteomics workflows. It lacks reactive functional groups that would allow it to be easily conjugated to proteins for labeling or cross-linking. Its properties also do not align with those of typical reagents used for sample preparation or analysis in mass spectrometry-based proteomics.

While mass spectrometry is a cornerstone of proteomics for identifying and sequencing peptides, the role of small molecules is typically as derivatizing agents or standards, for which this compound does not appear to be utilized.[1][4]